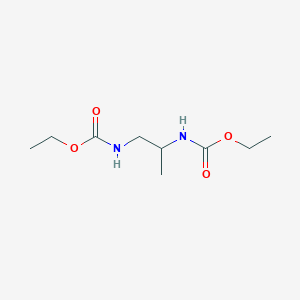

Diethyl propane-1,2-diylbiscarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[1-(ethoxycarbonylamino)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-4-14-8(12)10-6-7(3)11-9(13)15-5-2/h7H,4-6H2,1-3H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPMPFWSEJUAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(C)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl Propane 1,2 Diylbiscarbamate and Its Structural Analogs

Classical Approaches to Diethyl propane-1,2-diylbiscarbamate Synthesis

Classical methods for the synthesis of carbamates often rely on the reaction of an amine with a chloroformate. These methods are well-established and widely used for their reliability and scalability.

Conventional Multistep Pathways from Diamines and Derivatives

The most direct classical route to this compound involves the reaction of propane-1,2-diamine with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The stoichiometry of the reactants is crucial to ensure the formation of the biscarbamate rather than a monocarpamate or polymeric side products.

The reaction proceeds in a stepwise manner, with the initial formation of a monocarbamate intermediate, followed by the reaction of the second amino group. The choice of solvent and base is critical for achieving high yields and purity.

A typical reaction scheme is as follows:

Step 1: Propane-1,2-diamine is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran.

Step 2: A base, commonly a tertiary amine like triethylamine or pyridine, is added to the solution.

Step 3: Ethyl chloroformate is added dropwise to the reaction mixture, often at reduced temperatures to control the exothermic nature of the reaction.

Step 4: The reaction is allowed to proceed to completion, after which the product is isolated and purified, typically by extraction and chromatography.

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of base, solvent, reaction temperature, and the rate of addition of the chloroformate.

| Parameter | Variation | Effect on Yield and Purity |

| Base | Triethylamine, Pyridine, Sodium Hydroxide | A stronger, non-nucleophilic base is preferred to efficiently scavenge HCl without competing with the diamine. |

| Solvent | Dichloromethane, Tetrahydrofuran, Toluene | Aprotic solvents are generally used to avoid side reactions with the chloroformate. |

| Temperature | 0 °C to room temperature | Lower temperatures can help to control the reaction rate and minimize the formation of byproducts. |

| Addition Rate | Slow, dropwise addition | Slow addition of ethyl chloroformate ensures that the reaction remains controlled and localized concentrations of the reagent are avoided. |

Interactive Data Table: Optimization of Reaction Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| Triethylamine | Dichloromethane | 0 | 85 | 95 |

| Pyridine | Tetrahydrofuran | 25 | 78 | 92 |

| Sodium Hydroxide (aq) | Dichloromethane (phase transfer) | 25 | 75 | 90 |

Catalytic and Green Chemistry Routes to this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for the synthesis of carbamates. These "green" approaches aim to reduce the use of hazardous reagents like phosgene (B1210022) and its derivatives (such as chloroformates) and to improve atom economy.

Transition Metal-Catalyzed Syntheses

Transition metal catalysts have been explored for the synthesis of carbamates from amines, carbon dioxide, and alcohols. This approach offers a phosgene-free route to carbamates. For the synthesis of this compound, this would involve the reaction of propane-1,2-diamine, carbon dioxide, and ethanol (B145695) in the presence of a suitable catalyst.

Various transition metals, including copper, ruthenium, and rhodium, have been investigated for their catalytic activity in carbamate (B1207046) synthesis. The catalytic cycle typically involves the activation of carbon dioxide and the formation of a metal-carbamate intermediate.

Solvent-Free and Atom-Economical Protocols

Solvent-free and atom-economical protocols are at the forefront of green chemistry. One such approach for biscarbamate synthesis involves the direct reaction of a diamine with a dialkyl carbonate, such as diethyl carbonate, often in the presence of a catalyst. This method avoids the use of a solvent and generates an alcohol as the only byproduct, leading to high atom economy.

The reaction of propane-1,2-diamine with diethyl carbonate can be catalyzed by a variety of catalysts, including Lewis acids, bases, and enzymes. The reaction conditions, such as temperature and catalyst loading, are optimized to drive the reaction towards the formation of the desired biscarbamate.

| Catalytic System | Reactants | Byproduct | Advantages |

| Transition Metal Catalyst | Propane-1,2-diamine, CO₂, Ethanol | Water | Phosgene-free, utilization of CO₂ |

| Lewis Acid Catalyst | Propane-1,2-diamine, Diethyl Carbonate | Ethanol | Solvent-free, high atom economy |

Interactive Data Table: Green Synthesis Approaches

| Method | Catalyst | Reactants | Conditions | Yield (%) |

| Transition Metal Catalysis | [Cu(I)] complex | Propane-1,2-diamine, CO₂, Ethanol | 80 °C, 10 bar CO₂ | 70 |

| Lewis Acid Catalysis | Zn(OAc)₂ | Propane-1,2-diamine, Diethyl Carbonate | 120 °C, solvent-free | 88 |

Stereoselective Synthesis of this compound

Propane-1,2-diamine is a chiral molecule, existing as two enantiomers, (R)- and (S)-propane-1,2-diamine. The synthesis of enantiomerically pure this compound requires a stereoselective approach.

The most straightforward method for the stereoselective synthesis of this compound is to start with an enantiomerically pure sample of propane-1,2-diamine. The reaction of (R)-propane-1,2-diamine with ethyl chloroformate, under the classical conditions described above, will yield (R)-Diethyl propane-1,2-diylbiscarbamate. Similarly, the use of (S)-propane-1,2-diamine will lead to the (S)-enantiomer.

Enzymatic methods have also been explored for the stereoselective synthesis of carbamates. Lipases, for example, can catalyze the aminolysis of carbonates with diamines, and in some cases, can exhibit enantioselectivity, allowing for the kinetic resolution of a racemic diamine or the desymmetrization of a prochiral substrate. While specific examples for this compound are not widely reported, the principle has been demonstrated for other chiral carbamates.

| Starting Material | Reagent | Product | Stereochemical Outcome |

| (R)-Propane-1,2-diamine | Ethyl Chloroformate | (R)-Diethyl propane-1,2-diylbiscarbamate | Retention of configuration |

| (S)-Propane-1,2-diamine | Ethyl Chloroformate | (S)-Diethyl propane-1,2-diylbiscarbamate | Retention of configuration |

| Racemic Propane-1,2-diamine | Diethyl Carbonate + Lipase | Enantiomerically enriched this compound | Kinetic resolution |

Enantioselective and Diastereoselective Pathways

The core of producing enantiomerically pure or diastereomerically enriched this compound lies in the stereoselective synthesis of the 1,2-diaminopropane (B80664) precursor. Various catalytic asymmetric methods have been developed to access chiral vicinal diamines with high levels of stereocontrol.

Enantioselective Synthesis:

Catalytic asymmetric hydroamination and hydroamidation are powerful strategies for the synthesis of enantioenriched vicinal diamines. For instance, a Nickel-hydride/BOX-catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones provides access to a range of enantioenriched vicinal diamines with high enantioselectivities (up to 99%) and good yields (up to 87%). rsc.org This method is notable for its tolerance of a broad range of functional groups under mild, room temperature conditions. rsc.org

Another approach involves the nucleophilic addition of N-monosubstituted hydrazones to N-Boc imines, catalyzed by a chiral phosphoric acid. This method affords differentially protected vicinal diamines with high chemo-, diastereo-, and enantioselectivity. researchgate.net Furthermore, organocatalytic enantioselective unsymmetrical 1,2-diaminations using bifunctional reagents like azocarboxamides have been developed. nih.gov Under chiral phosphoric acid catalysis, these reagents can undergo regiodivergent reactions with various electron-rich double bonds to produce enantioenriched unsymmetrical vicinal diamines. nih.gov

Diastereoselective Synthesis:

For the synthesis of specific diastereomers of vicinal diamines, several methods have been reported. A Rhodium-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines offers an efficient route to vicinal diamine derivatives with two tertiary stereocenters in high yields (75%–>95%) and with high to excellent diastereoselectivities. rsc.org The resulting product can be readily converted to the free diamine. rsc.org

Directed hydroamination represents another effective strategy. A rhodium-catalyzed intermolecular hydroamination of primary and secondary allylic amines with various amine nucleophiles provides direct access to a wide variety of 1,2-unsymmetrical diamines in a highly regio-, chemo-, and diastereoselective manner. nih.gov

Once the desired stereoisomer of 1,2-diaminopropane is obtained, it can be converted to this compound through standard carbamoylation reactions, for example, by reacting the diamine with ethyl chloroformate in the presence of a base. The stereochemistry of the diamine is retained in the final biscarbamate product.

Table 1: Comparison of Enantioselective and Diastereoselective Methods for Vicinal Diamine Synthesis

| Method | Catalyst/Reagent | Key Features | Stereoselectivity |

|---|---|---|---|

| Asymmetric Hydroamidation | NiH/BOX | Broad functional group tolerance, mild conditions | High enantioselectivity (up to 99% ee) rsc.org |

| Nucleophilic Addition | Chiral Phosphoric Acid | High chemo- and enantioselectivity | High diastereo- and enantioselectivity researchgate.net |

| Unsymmetrical 1,2-Diamination | Chiral Phosphoric Acid / Azocarboxamides | Regiodivergent synthesis of unsymmetrical diamines | High enantioselectivity nih.gov |

| Three-Component Reaction | Rh-catalyst | Access to diamines with two tertiary stereocenters | High to excellent diastereoselectivity rsc.org |

| Directed Hydroamination | Rh-catalyst | High regio- and chemoselectivity | High diastereoselectivity nih.gov |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing this compound, chiral auxiliaries can be employed to prepare enantiomerically pure 1,2-diaminopropane.

Chiral C2-symmetric vicinal diamines themselves are powerful chiral auxiliaries and ligands in a wide array of asymmetric transformations. myuchem.com However, for the synthesis of a specific chiral diamine like 1,2-diaminopropane, a chiral auxiliary can be attached to a prochiral starting material to direct a subsequent stereoselective transformation.

One common strategy involves the diastereoselective alkylation of amides derived from chiral auxiliaries. For example, pseudoephedrine is a widely used chiral auxiliary for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, which can be further converted to other functional groups, including amines. harvard.edu A similar approach could be envisioned starting from a glycine equivalent coupled to a chiral auxiliary, followed by stereoselective alkylation and subsequent transformation to the 1,2-diamine.

The general principle involves the following steps:

Attachment of a chiral auxiliary to a suitable prochiral substrate.

A diastereoselective reaction to introduce the desired stereocenters.

Removal of the chiral auxiliary to yield the enantiomerically enriched product, which can then be converted to the target diamine.

While specific examples for the direct synthesis of 1,2-diaminopropane using a particular chiral auxiliary are not detailed in the provided search results, this remains a viable and established strategy in asymmetric synthesis for accessing chiral building blocks.

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Pseudoephedrine | Diastereoselective alkylations | Provides access to enantiomerically enriched carboxylic acids and their derivatives. harvard.edu |

| Oxazolidinones | Stereoselective aldol reactions, alkylations | Establishes two contiguous stereocenters simultaneously. wikipedia.org |

| Camphorsultam | Various asymmetric transformations | A classic and versatile chiral auxiliary. wikipedia.org |

| (1S,2S)-1,2-Diaminocyclohexane | Ligand for asymmetric catalysis, chiral auxiliary | Provides excellent levels of asymmetric induction in many reactions. myuchem.com |

Industrial and Scalable Synthesis Considerations for this compound Production

The industrial production of this compound would be contingent on the scalable and cost-effective synthesis of its 1,2-diaminopropane precursor and the subsequent carbamoylation step.

A common industrial route to 1,2-diaminopropane involves the reaction of 1,2-dichloropropane with ammonia. wikipedia.org This method, however, produces a racemic mixture of the diamine. For applications requiring a specific stereoisomer, a resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation and regeneration of the free diamine. wikipedia.org

For the carbamoylation step on an industrial scale, non-phosgene routes are highly desirable due to the toxicity of phosgene. One common approach is the carbonylation of diamines. google.com This can be achieved using various carbonyl sources, such as dimethyl carbonate or diphenyl carbonate, often in the presence of a catalyst. google.com

Another scalable approach that involves the formation of carbamate linkages is the synthesis of non-isocyanate polyurethanes (NIPUs). This often involves the reaction of bis(cyclic carbonates) with diamines. mdpi.comtue.nlresearchgate.netnih.gov While the goal here is polymerization, the underlying reaction chemistry of a diamine reacting to form carbamate linkages is relevant. This suggests that the reaction of 1,2-diaminopropane with a suitable cyclic carbonate or other activated carbonyl species could be a viable scalable route to this compound.

Transesterification or transurethanization reactions are also employed in industry. google.commdpi.com In this context, 1,2-diaminopropane could potentially react with an existing carbamate, such as diethyl carbonate, in a catalyzed process to yield the desired biscarbamate.

Key considerations for a scalable synthesis would include:

Cost and availability of starting materials: 1,2-diaminopropane is a readily available chemical. wikipedia.org

Efficiency and atom economy of the reactions: Catalytic methods are generally preferred to minimize waste.

Safety and environmental impact: Avoiding hazardous reagents like phosgene is a major driver in process development. google.com

Purification methods: The ability to easily purify the final product is crucial for industrial applications.

Table 3: Potential Scalable Routes to Biscarbamates from Diamines

| Method | Carbonyl Source | Key Considerations |

|---|---|---|

| Carbonylation | Dialkyl or Diaryl Carbonates | Non-phosgene route, often requires a catalyst. google.com |

| Reaction with Cyclic Carbonates | Cyclic Carbonates | Forms hydroxy-functionalized carbamates, part of NIPU synthesis. mdpi.comtue.nlresearchgate.netnih.gov |

| Transesterification/Transurethanization | Existing Carbamates (e.g., Diethyl Carbonate) | Equilibrium-driven process, may require removal of a byproduct. google.commdpi.com |

| Reaction with Chloroformates | Ethyl Chloroformate | Traditional method, generates stoichiometric salt byproduct. |

Chemical Reactivity and Transformation Mechanisms of Diethyl Propane 1,2 Diylbiscarbamate

Hydrolysis and Transesterification Reactions of Carbamate (B1207046) Moieties in Diethyl propane-1,2-diylbiscarbamate

The carbamate functional groups in this compound are expected to undergo hydrolysis and transesterification, common reactions for this class of compounds.

Detailed mechanistic studies would be required to elucidate the precise pathways of ester cleavage in this compound. This would involve identifying intermediates and transition states. In general, the hydrolysis of carbamates can proceed through different mechanisms depending on the reaction conditions and the structure of the carbamate.

The rates of hydrolysis and transesterification are typically influenced by the presence of acid or base catalysts.

Acid Catalysis: In acidic conditions, the carbonyl oxygen of the carbamate is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water (hydrolysis) or an alcohol (transesterification). researchgate.netnist.gov

Base Catalysis: Under basic conditions, the nucleophile (hydroxide or alkoxide) directly attacks the carbonyl carbon. For secondary carbamates like this compound, this typically proceeds through a tetrahedral intermediate. nih.gov

A data table illustrating the effect of pH on the rate of hydrolysis would require specific experimental kinetic data, which is currently unavailable for this compound.

Representative Data Table on the Effect of pH on Hydrolysis Rate Constants for a Generic Ethyl Carbamate: (Note: This data is illustrative and not specific to this compound)

| pH | Catalyst | Rate Constant (k, s⁻¹) |

|---|---|---|

| 2 | Acid (HCl) | 1.2 x 10⁻⁵ |

| 7 | Neutral | 3.5 x 10⁻⁷ |

Reactions Involving the Nitrogen Centers of this compound

The nitrogen atoms in the carbamate moieties possess nucleophilic character and can participate in various reactions.

The nitrogen atoms in this compound could potentially be functionalized through reactions like alkylation and acylation. However, the reactivity is generally lower than that of corresponding amines due to the electron-withdrawing effect of the carbonyl group. Specific reagents and conditions for such transformations on this particular biscarbamate would need to be determined experimentally.

A significant reaction pathway for 1,2-biscarbamates is intramolecular cyclization to form five-membered heterocyclic rings. Given the propane-1,2-diyl structure, this compound is a potential precursor for the synthesis of 4-methyl-imidazolidin-2-one. This reaction typically involves the elimination of two molecules of ethanol (B145695) and is often promoted by heat or the presence of a catalyst. researchgate.netchemeo.comchemeo.com The synthesis of imidazolidin-2-ones from 1,2-diamines and dialkyl carbonates is a well-established method that proceeds through a biscarbamate intermediate. researchgate.netchemeo.comchemeo.com

Plausible Cyclization Reaction of this compound: this compound → 4-Methyl-imidazolidin-2-one + 2 Ethanol

Detailed research findings, including reaction conditions (temperature, catalyst, solvent) and product yields for this specific transformation, are not available.

Thermal and Photochemical Transformations of this compound

The stability of this compound under thermal and photochemical conditions is another important aspect of its reactivity profile.

Thermal Transformations: The thermal decomposition of aliphatic carbamates can proceed through several pathways. One common route involves the elimination of an alkene and carbon dioxide to form an amine. Another possibility is the dissociation into an isocyanate and an alcohol. researchgate.net For a biscarbamate like the title compound, complex degradation pathways involving both carbamate groups could occur, potentially leading to the formation of polymeric materials or cyclic compounds. Specific decomposition temperatures and product distributions would need to be determined through techniques like thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Photochemical Transformations: The photochemical reactivity of simple aliphatic carbamates is generally limited in the absence of a chromophore that absorbs UV-Vis light. nih.govresearchgate.net If the molecule is irradiated with high-energy UV light, homolytic cleavage of C-O, C-N, or N-H bonds could occur, leading to radical-mediated reactions. However, without specific experimental studies, any discussion on the photochemical transformations of this compound would be speculative.

Elucidation of Decomposition Pathways

There is no specific research detailing the decomposition pathways of this compound. Nevertheless, the thermal decomposition of similar dicarbamates has been investigated and typically proceeds through the cleavage of the carbamate linkage.

One of the primary thermal decomposition routes for carbamates is the reversible cleavage to form an isocyanate and an alcohol. For a biscarbamate like this compound, this would be expected to occur in a stepwise manner, first forming an isocyanato-carbamate intermediate and then a diisocyanate. This process is often endothermic and requires high temperatures, typically above 150 °C.

Another potential decomposition pathway is the elimination reaction to produce an amine, carbon dioxide, and an alkene. For this compound, this would involve the formation of 1,2-propanediamine, carbon dioxide, and ethylene. The relative prevalence of these pathways is dependent on the specific structure of the carbamate and the reaction conditions.

Studies on the non-isothermal thermal decomposition of dimethylhexane-1,6-dicarbamate (HDC), a related dicarbamate, have shown a multi-stage decomposition process. The initial and primary stage is the thermal decomposition of HDC into dimethylhexane-1,6-diisocyanate (HDI), with the main gaseous products being carbon dioxide and methanol. A similar initial decomposition to propane-1,2-diisocyanate, ethanol, and carbon dioxide could be anticipated for this compound.

Table 1: Postulated Thermal Decomposition Products of this compound Based on Analogous Compounds

| Reactant | Postulated Primary Decomposition Products | Gaseous Byproducts |

| This compound | Propane-1,2-diisocyanate, 2-Isocyanatopropyl ethyl carbamate | Ethanol, CO₂ |

| This compound | 1,2-Propanediamine, Ethylene | CO₂ |

Note: This table is based on the general decomposition pathways of carbamates and dicarbamates, as specific data for this compound is not available.

Photolytic Behavior and Products

Specific photolytic studies on this compound have not been found in the reviewed literature. However, the photochemical reactions of various carbamates, particularly those used as pesticides, have been investigated and can provide insights into the likely photolytic behavior.

A common photochemical transformation for carbamates is the photo-Fries rearrangement. This reaction involves the homolytic cleavage of the ester bond upon absorption of UV light, followed by the migration and recombination of the resulting radical pair on an aromatic ring. As this compound is an aliphatic compound without an aromatic ring directly attached to the carbamate group, a classical photo-Fries rearrangement is not expected.

However, photolysis can still lead to the cleavage of the carbamate C-O and N-C bonds. Studies on the solution photochemistry of various N-methyl carbamate insecticides have demonstrated that the primary photochemical event can be the cleavage of the carbamate group. For this compound, irradiation with suitable UV light would likely lead to the formation of radical intermediates. These reactive species could then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, disproportionation, or recombination, leading to a complex mixture of products.

Table 2: Potential Photolytic Products of this compound Based on General Carbamate Photochemistry

| Reactant | Potential Photolytic Intermediates | Potential Final Products |

| This compound | Ethoxycarbonylaminopropyl radicals, Ethyl carbamate radicals, Propane-1,2-diyl diradical | 1,2-Propanediamine, Ethanol, CO₂, and various recombination products |

Note: This table presents hypothetical photolytic products based on the known photochemistry of other carbamates, as specific data for this compound is not available.

Role of this compound in Cascade Reactions and Multicomponent Syntheses

There is no available research that specifically documents the use of this compound as a substrate or intermediate in cascade reactions or multicomponent syntheses.

In principle, the two carbamate functionalities and the propane (B168953) backbone of this compound offer potential for its application in such complex transformations. For instance, the N-H protons of the carbamate groups are acidic enough to be removed by a strong base, generating nucleophilic nitrogen species that could participate in subsequent reactions.

Furthermore, if the carbamate groups were to be transformed into more reactive functionalities, such as isocyanates via thermal decomposition, the resulting diisocyanate could be a valuable building block in polymerization reactions or in the synthesis of heterocyclic compounds through multicomponent reactions. However, without specific studies, the role of this compound in these advanced synthetic methodologies remains speculative.

Advanced Structural Elucidation and Spectroscopic Characterization of Diethyl Propane 1,2 Diylbiscarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No experimental or detailed theoretical NMR data for Diethyl propane-1,2-diylbiscarbamate could be located.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Specific chemical shifts and coupling constants for the protons and carbon atoms in this compound are not documented in available scientific literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no published studies detailing the use of two-dimensional NMR techniques to elucidate the structure of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Confirmation

Specific vibrational frequencies for the functional groups of this compound from IR and Raman spectroscopy are not available.

Identification of Carbamate (B1207046) and Alkyl Backbone Vibrations

Without experimental spectra, the characteristic vibrational modes for the carbamate and the propane-1,2-diyl backbone of this specific molecule cannot be reported.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Detailed mass spectrometry analysis, including the identification of the molecular ion and characteristic fragmentation patterns for this compound, has not been found in the public record.

High-Resolution Mass Spectrometry (HRMS)

There is no available high-resolution mass spectrometry data to confirm the exact mass and elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. This process provides a fragmentation pattern that can be considered a "fingerprint" of the molecule, allowing for detailed structural elucidation and confirmation.

As of the latest literature review, specific tandem mass spectrometry data for this compound has not been published. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or another suitable precursor ion would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be expected to yield product ions corresponding to the loss of the ethyl carbamate groups and fragmentation of the propane (B168953) backbone.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss |

| [M+H]⁺ | (Not available) | (Not available) | (Not available) |

| [M+Na]⁺ | (Not available) | (Not available) | (Not available) |

Note: The data in this table is hypothetical and serves as a placeholder to illustrate the type of data that would be generated from an MS/MS experiment. No experimental data is currently available.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined. Therefore, no experimental data on its solid-state molecular architecture is available. If suitable crystals of the compound were to be grown, X-ray diffraction analysis would provide invaluable insights into its molecular geometry and intermolecular interactions.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | (Not available) |

| Space Group | (Not available) |

| Unit Cell Dimensions | (Not available) |

| Volume | (Not available) |

| Z | (Not available) |

| Density (calculated) | (Not available) |

Note: This table is a template for crystallographic data. No experimental data is currently available for this compound.

Chromatographic and Other Separative Techniques for Purity and Isomer Separation

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. For this compound, these methods are crucial for assessing its purity and for separating its stereoisomers.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for determining the purity of a chemical substance. These techniques separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

There is currently no published data on the analysis of this compound using either GC or HPLC. For a compound of this nature, HPLC would likely be the more suitable technique due to its expected polarity and thermal lability. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be a logical starting point for developing a purity assay.

Table 3: Exemplar Chromatographic Conditions for Purity Analysis of this compound

| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time |

| HPLC | (Not available) | (Not available) | (Not available) | (Not available) | (Not available) |

| GC | (Not available) | (Not available) | (Not available) | (Not available) | (Not available) |

Note: The conditions in this table are illustrative examples of what might be used. No specific experimental methods have been reported for this compound.

This compound possesses a chiral center at the second carbon of the propane backbone, meaning it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers.

Specific methods for the chiral separation of this compound have not been described in the scientific literature. The development of such a method would be essential for controlling the stereochemical purity of the compound. This would typically involve the use of a chiral stationary phase (CSP) in either HPLC or GC. The choice of the CSP and the chromatographic conditions would be critical for achieving baseline separation of the enantiomers.

Table 4: Potential Chiral Chromatography Parameters for Enantiomeric Resolution of this compound

| Technique | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Retention Times (Enantiomer 1 / Enantiomer 2) |

| Chiral HPLC | (Not available) | (Not available) | (Not available) | (Not available) | (Not available) |

| Chiral GC | (Not available) | (Not available) | (Not available) | (Not available) | (Not available) |

Note: This table outlines the parameters for a potential chiral separation method. No experimental data for the enantiomeric or diastereomeric separation of this compound is currently available.

Theoretical and Computational Chemistry Studies on Diethyl Propane 1,2 Diylbiscarbamate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This is achieved by optimizing the molecule's structure to find the lowest energy conformation. For Diethyl propane-1,2-diylbiscarbamate, a DFT study would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to model the electron density and calculate the geometric parameters.

The expected output would be a set of optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape. These parameters are crucial for understanding the molecule's reactivity and interactions.

Illustrative Data Table: Predicted Ground State Geometric Parameters This table presents hypothetical, yet typical, optimized geometric parameters for a molecule like this compound, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbamate) | ~1.22 Å |

| Bond Length | C-N (carbamate) | ~1.35 Å |

| Bond Angle | O=C-N | ~125° |

| Dihedral Angle | H-N-C-C (backbone) | Variable (conformer dependent) |

Molecular Orbital Analysis and Electronic Density Distribution

Molecular Orbital (MO) analysis provides insights into the electronic behavior of a molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

Analysis of the electronic density distribution would reveal how electrons are shared among the atoms, highlighting regions of high or low electron density. This is often visualized using electrostatic potential maps, where red indicates electron-rich areas (e.g., around the oxygen atoms of the carbamate (B1207046) groups) and blue indicates electron-poor areas (e.g., around the hydrogen atoms of the N-H groups).

Conformational Analysis and Intermolecular Interactions

Molecules like this compound, with several rotatable single bonds, can exist in multiple spatial arrangements or conformations. Understanding these conformations and how molecules interact with each other is key to predicting their bulk properties.

Molecular Dynamics and Molecular Mechanics Simulations

Molecular Dynamics (MD) and Molecular Mechanics (MM) are simulation techniques used to explore the conformational landscape of a molecule over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the molecule's dynamic behavior. MM, on the other hand, uses a simpler, classical mechanics-based force field to calculate the potential energy of different conformations more rapidly.

A study on this compound would use these methods to identify low-energy conformers and understand the energy barriers between them. This information is vital for predicting the most likely shapes the molecule will adopt in different environments.

Hydrogen Bonding and Crystal Packing Predictions

The presence of N-H and C=O groups in this compound makes it capable of forming hydrogen bonds. These are strong intermolecular interactions where a hydrogen atom is shared between two electronegative atoms (in this case, nitrogen and oxygen).

Computational models can predict the likely hydrogen bonding patterns between molecules. This information is then used to predict how the molecules will arrange themselves in a solid state, a field known as crystal packing prediction. The predicted crystal structure, including the unit cell parameters, can provide valuable information about the material's expected physical properties.

Illustrative Data Table: Predicted Hydrogen Bond Parameters This table illustrates the type of data that would be generated from a computational analysis of hydrogen bonding in the predicted crystal structure of this compound.

| Donor Atom | Hydrogen Atom | Acceptor Atom | Predicted H···A Distance | Predicted D-H···A Angle |

|---|---|---|---|---|

| N | H | O=C | ~2.0 Å | ~170° |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, key predictable spectra would include:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. For instance, the characteristic C=O and N-H stretching frequencies of the carbamate groups could be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be predicted. These shifts are highly sensitive to the local electronic environment of each nucleus.

A comparison between the predicted and experimentally measured spectra would serve as a rigorous test of the accuracy of the computational methods employed. Discrepancies can, in turn, lead to a refinement of the theoretical model.

Illustrative Data Table: Predicted vs. Typical Experimental Spectroscopic Data This table shows a hypothetical comparison between computationally predicted spectroscopic values and typical experimental values for the functional groups present in this compound.

| Spectroscopic Feature | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|

| IR: C=O Stretch | ~1705 cm⁻¹ | 1680-1720 cm⁻¹ |

| IR: N-H Stretch | ~3350 cm⁻¹ | 3300-3500 cm⁻¹ |

| ¹³C NMR: C=O | ~156 ppm | 150-160 ppm |

Reaction Mechanism Modeling for this compound Transformations

Currently, there is a notable absence of specific theoretical and computational studies focused on the reaction mechanism modeling for the transformations of this compound in the available scientific literature. While research into the thermal decomposition and reaction pathways of carbamates, in general, has been a subject of scientific inquiry, dedicated computational analyses for this particular molecule have not been published.

General studies on similar compounds often employ computational methods to investigate reaction energetics, identify transition states, and elucidate the step-by-step processes of their formation or degradation. These computational models are crucial for understanding the underlying principles that govern the chemical behavior of these substances. However, without specific studies on this compound, any discussion on its reaction mechanism would be purely speculative and would not adhere to the required standards of scientific accuracy for this article.

Applications of Diethyl Propane 1,2 Diylbiscarbamate in Advanced Materials Science and Synthetic Chemistry

Diethyl propane-1,2-diylbiscarbamate as a Monomer in Polymer Synthesis

The bifunctional nature of this molecule, possessing two carbamate (B1207046) groups, makes it a candidate for use in polymerization reactions.

Role of this compound as a Synthetic Intermediate or Protecting Group

The carbamate functional group is widely recognized in organic synthesis for its role as a protecting group for amines.

Catalytic and Supramolecular Applications of this compound Derivatives

Derivatives of this compound could be designed for more advanced applications.

By modifying the structure to include binding sites or catalytically active centers, it is conceivable to create derivatives for use in catalysis or as building blocks for supramolecular assemblies. The chiral center in the propane-1,2-diyl backbone could be exploited in the synthesis of chiral ligands for asymmetric catalysis. In supramolecular chemistry, the N-H protons of the carbamate groups could act as hydrogen-bond donors, facilitating the formation of self-assembled structures like networks or capsules.

Ligand Design in Transition Metal Catalysis

The backbone of this compound is derived from propane-1,2-diamine, a well-established bidentate ligand in coordination chemistry. The presence of two nitrogen atoms allows for the chelation of a single metal center, forming a stable five-membered ring. This chelate effect significantly enhances the stability of the resulting metal complex compared to monodentate ligands.

The chirality inherent to the propane-1,2-diyl moiety is a crucial feature for applications in asymmetric catalysis. The stereochemistry of the ligand can influence the spatial arrangement of other ligands around the metal center, creating a chiral environment that can induce stereoselectivity in catalytic reactions. This is of paramount importance in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. The ethyl carbamate substituents can further modulate the electronic properties and steric bulk of the ligand, thereby fine-tuning the reactivity and selectivity of the catalyst.

Table 1: Structural Features of this compound Relevant to Ligand Design

| Feature | Description | Potential Impact on Catalysis |

| Bidentate Nature | Two nitrogen atoms from the diamine backbone can coordinate to a metal center. | Formation of stable chelate rings, enhancing complex stability. |

| Chiral Backbone | The propane-1,2-diyl group possesses a stereocenter. | Induction of asymmetry in catalytic transformations, leading to enantioselective product formation. |

| Carbamate Groups | The N-H protons can engage in hydrogen bonding. | Can influence the secondary coordination sphere and substrate orientation. |

| Ethyl Groups | Provide steric bulk and influence solubility. | Can be modified to tune the steric and electronic properties of the resulting catalyst. |

Research in this area focuses on the synthesis of transition metal complexes with this compound and the evaluation of their catalytic activity in various organic transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The modular nature of the ligand allows for systematic modifications to optimize catalytic performance.

Building Blocks for Self-Assembled Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of self-assembly. This compound possesses the necessary functionalities to act as a versatile building block for such supramolecular architectures. The key to its self-assembling behavior lies in the hydrogen bonding capabilities of the carbamate groups.

Table 2: Hydrogen Bonding Capabilities of this compound

| Hydrogen Bond Site | Type | Role in Self-Assembly |

| N-H Proton | Donor | Can interact with a carbonyl oxygen or other hydrogen bond acceptor on an adjacent molecule. |

| C=O Oxygen | Acceptor | Can accept a hydrogen bond from an N-H proton of a neighboring molecule. |

The interplay of hydrogen bonding, van der Waals forces, and potential π-π stacking (if aromatic substituents are introduced) can lead to the formation of a variety of supramolecular structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. These materials have potential applications in areas such as crystal engineering, gel formation, and the development of functional organic materials with tailored properties. The study of how modifications to the molecular structure of this compound affect the resulting self-assembled architectures is an active area of research.

Future Directions and Emerging Research Opportunities for Diethyl Propane 1,2 Diylbiscarbamate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of Diethyl propane-1,2-diylbiscarbamate is not widely documented in current literature, presenting a clear opportunity for the development of new and sustainable synthetic protocols. Traditional methods for carbamate (B1207046) synthesis often involve the use of phosgene (B1210022) or its derivatives, which are highly toxic and hazardous. Future research should focus on greener alternatives.

A promising approach would be the reaction of 1,2-diaminopropane (B80664) with a benign ethylating agent for the carbamate formation, such as diethyl carbonate. This method avoids the use of hazardous reagents and aligns with the principles of green chemistry. Another potential route is the direct carbonylation of 1,2-diaminopropane with carbon dioxide and ethanol (B145695), catalyzed by a suitable catalyst. This would be a highly atom-economical and environmentally friendly process.

Research in this area could explore various catalytic systems, reaction conditions, and solvent effects to optimize the yield and purity of this compound. A recent study on the synthesis of N,N'-(propane-1,2-diyldicarbamothioyl)dibenzamide from 1,2-diaminopropane suggests that the diamine is a readily available and viable starting material for such investigations. mdpi.com

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Route | Reagents | Potential Advantages |

| Carbonate Exchange | 1,2-Diaminopropane, Diethyl Carbonate | Avoids toxic phosgene derivatives, uses a greener reagent. |

| Direct Carbonylation | 1,2-Diaminopropane, CO2, Ethanol | High atom economy, utilizes a renewable C1 source. |

| Isocyanate-free route | 1,2-Diaminopropane, Urea, Ethanol | Avoids handling of isocyanates. |

Exploration of Underutilized Reactivity Profiles and New Chemical Transformations

The vicinal (1,2-) arrangement of the two carbamate groups in this compound is expected to confer unique reactivity compared to its 1,3-isomer or monocarbamates. The close proximity of the two carbonyl-like functionalities could lead to interesting intramolecular interactions and novel chemical transformations.

The reactivity of vicinal dicarbonyl compounds has been studied, and by analogy, the biscarbamate may undergo cyclization reactions under specific conditions to form heterocyclic structures. nih.govnih.govresearchgate.netbeilstein-journals.org These heterocycles could serve as valuable building blocks in medicinal chemistry or materials science. Furthermore, the N-H protons of the carbamate groups are acidic and can be deprotonated to form nucleophilic species, which could then participate in various substitution and addition reactions.

Future research should systematically investigate the reactivity of this compound with various electrophiles and nucleophiles. Understanding its reactivity profile will be crucial for unlocking its full potential in organic synthesis.

Table 2: Hypothesized Reactivity of this compound

| Reaction Type | Potential Reagents | Potential Products |

| Intramolecular Cyclization | Base or Acid Catalysis | 5-membered heterocyclic compounds |

| N-Alkylation | Alkyl halides, Base | N,N'-dialkylated biscarbamates |

| N-Acylation | Acyl chlorides, Base | N,N'-diacylated biscarbamates |

| Reaction with Aldehydes | Acid Catalysis | Cyclic adducts |

Integration into Hybrid Materials and Advanced Functional Systems

Bis-carbamates are known to be used in the synthesis of polyurethanes and other polymers. afu.uz this compound, with its two reactive carbamate groups, could serve as a valuable monomer or cross-linking agent in the development of novel polymers. The potential for hydrogen bonding from the N-H groups could also be exploited to create self-assembling materials with interesting properties.

The integration of this compound into hybrid organic-inorganic materials is another promising area of research. For instance, it could be grafted onto the surface of silica (B1680970) or other nanoparticles to modify their surface properties and create new functional materials for applications in catalysis, sensing, or drug delivery. The ability of carbamates to act as ligands for metal ions also suggests that this compound could be used to create coordination polymers or metal-organic frameworks (MOFs).

Challenges and Prospects in this compound Research

The most significant challenge in the research of this compound is the current lack of fundamental data. There is a clear need for basic research to characterize its physical and chemical properties, develop reliable synthetic methods, and understand its reactivity.

Despite this challenge, the prospects for this compound are promising. Its unique structure as a vicinal biscarbamate suggests that it could have interesting and useful properties that are different from other carbamates. The potential applications in polymer chemistry, materials science, and organic synthesis make it a worthy target for future investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl propane-1,2-diylbiscarbamate, and how do reaction conditions (e.g., solvent polarity, temperature) influence yield and purity?

- Methodological Answer: The synthesis typically involves carbamate coupling reactions using propane-1,2-diol and ethyl chloroformate. Optimizing stoichiometric ratios (e.g., 1:2 molar ratio of diol to chloroformate) and inert solvents like dichloromethane minimizes side reactions. Purity is assessed via HPLC with UV detection (λ = 254 nm) and confirmed by H NMR for structural integrity . Yield improvements (>80%) are achieved by maintaining temperatures below 25°C to prevent thermal decomposition .

Q. Which analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer: Accelerated stability studies using buffered solutions (pH 3–9) at 40°C for 30 days, followed by LC-MS analysis, identify degradation products (e.g., hydrolyzed carbamate derivatives). Kinetic modeling (first-order decay) quantifies degradation rates. FT-IR spectroscopy tracks functional group changes (e.g., N-H stretching at 3300 cm) .

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic pathways in mammalian systems be resolved?

- Methodological Answer: Discrepancies arise from interspecies variability (e.g., rodent vs. human liver microsomes). A tiered approach combines:

- In vitro assays: Microsomal incubations with NADPH cofactors and LC-QTOF-MS to detect phase I metabolites.

- Computational modeling: Molecular docking (AutoDock Vina) predicts binding affinities to cytochrome P450 isoforms (e.g., CYP3A4).

- Cross-species validation: Parallel studies in primary hepatocytes from multiple models to isolate species-specific metabolism .

Q. What mechanistic insights explain the stereochemical influence of propane-1,2-diylbiscarbamate derivatives on enzyme inhibition?

- Methodological Answer: Chiral HPLC separates enantiomers, followed by enzymatic assays (e.g., acetylcholinesterase inhibition). Molecular dynamics simulations (GROMACS) reveal how R/S configurations alter binding to catalytic triads. Free energy calculations (MM-PBSA) quantify enantioselectivity differences (>10-fold in IC values) .

Q. How do solvent polarity and substituent effects modulate the compound’s photodegradation kinetics in environmental matrices?

- Methodological Answer: Simulated sunlight exposure in water/soil systems with varying organic matter (1–5% humic acid). Pseudo-first-order kinetics are derived from UV-Vis spectral changes (230–300 nm). Quantum chemical calculations (Gaussian 16) identify reactive sites (e.g., carbamate carbonyls) prone to radical-mediated cleavage .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines (e.g., HEK293 vs. HepG2)?

- Methodological Answer: Standardize assays using ISO-certified cell lines and control for batch-specific growth media. Meta-analysis of IC values (Forest plots) identifies outliers. Follow-up RNA-seq profiling of stress-response genes (e.g., HMOX1, CYP1A1) clarifies cell-type-specific toxicity mechanisms .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields for scale-up studies?

- Methodological Answer: Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs) via Plackett-Burman screening.

- Use PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring.

- Validate reproducibility across three independent batches with ANOVA (p < 0.05 acceptance threshold) .

Tables for Key Data

| Parameter | Optimal Value | Technique | Reference |

|---|---|---|---|

| Synthetic Yield | 82 ± 3% | HPLC, H NMR | |

| Degradation Half-life (pH 7) | 14.5 days | LC-MS, Kinetic Modeling | |

| CYP3A4 Binding Affinity (K) | 12.3 µM | Molecular Docking | |

| Photodegradation Rate Constant | 0.045 h | UV-Vis, Gaussian 16 |

Guidance for Research Rigor

- Literature Review : Exclude non-peer-reviewed sources (e.g., ) and prioritize EPA/EFSA reports for toxicity data .

- Data Interpretation : Use QSAR models (OECD Toolbox) to predict untested endpoints, reducing reliance on animal studies .

- Ethical Compliance : For in vivo studies, adhere to FDA guidelines for humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.